

# Spectroscopic Profile of (6-Bromohexyloxy)-tert-butyldimethylsilane: A Technical Guide

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## Compound of Interest

**Compound Name:** (6-Bromohexyloxy)-tert-butyldimethylsilane

**Cat. No.:** B146668

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-Bromohexyloxy)-tert-butyldimethylsilane**, a versatile bifunctional molecule utilized in organic synthesis, particularly as a protecting group and a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available experimental spectra, this guide presents predicted data based on the chemical structure, alongside generalized experimental protocols for acquiring such data.

## Chemical Structure and Properties

**(6-Bromohexyloxy)-tert-butyldimethylsilane** possesses the molecular formula  $C_{12}H_{27}BrOSi$  and a molecular weight of approximately 295.34 g/mol. Its structure features a hexyl chain functionalized with a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) ether group. This combination of a reactive alkyl halide and a sterically hindered silyl ether makes it a valuable reagent in multi-step synthetic pathways.

Identifier	Value
IUPAC Name	(6-bromohexyloxy)(tert-butyl)dimethylsilane
CAS Number	129368-70-3
Molecular Formula	C <sub>12</sub> H <sub>27</sub> BrOSi
Molecular Weight	295.34 g/mol
SMILES	CC(C)(C)Si(C)(C)OCCCCCCBr
InChI Key	PBKXRKYUUXKNSL-UHFFFAOYSA-N

## Spectroscopic Data (Predicted)

While experimental spectra for **(6-Bromohexyloxy)-tert-butyldimethylsilane** are not readily found in public databases, the following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its structure.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.60	Triplet	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -Br
~3.40	Triplet	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -Br
~1.85	Quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br
~1.55	Multiplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br
~0.89	Singlet	9H	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
~0.05	Singlet	6H	-Si-(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~63.0	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -Br
~34.0	-O-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -Br
~32.8	Methylene carbons in the hexyl chain
~28.0	Methylene carbons in the hexyl chain
~26.0	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
~25.5	Methylene carbons in the hexyl chain
~18.3	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
~ -5.3	-Si-CH <sub>3</sub>

## IR Spectroscopy (Predicted)

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2955-2855	Strong	C-H stretch (alkyl)
1255	Strong	Si-CH <sub>3</sub> symmetric deformation
1100	Strong	C-O-Si stretch
835	Strong	Si-C stretch
775	Strong	Si-C stretch
650-550	Medium	C-Br stretch

## Mass Spectrometry (Predicted)

m/z	Relative Intensity	Assignment
295/297	Low	[M] <sup>+</sup> (Molecular ion with bromine isotopes)
239/241	High	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (Loss of tert-butyl group)
133	Medium	[ (CH <sub>3</sub> ) <sub>3</sub> CSi(CH <sub>3</sub> ) <sub>2</sub> O ] <sup>+</sup>
75	High	[ (CH <sub>3</sub> ) <sub>2</sub> SiOH ] <sup>+</sup>
57	High	[ C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of **(6-Bromohexyloxy)-tert-butyldimethylsilane** are not publicly documented. However, the following are generalized protocols that would be suitable for obtaining the NMR, IR, and MS data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(6-Bromohexyloxy)-tert-butyldimethylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the  $^1\text{H}$  NMR signals and reference the chemical shifts to the internal standard.

## Infrared (IR) Spectroscopy

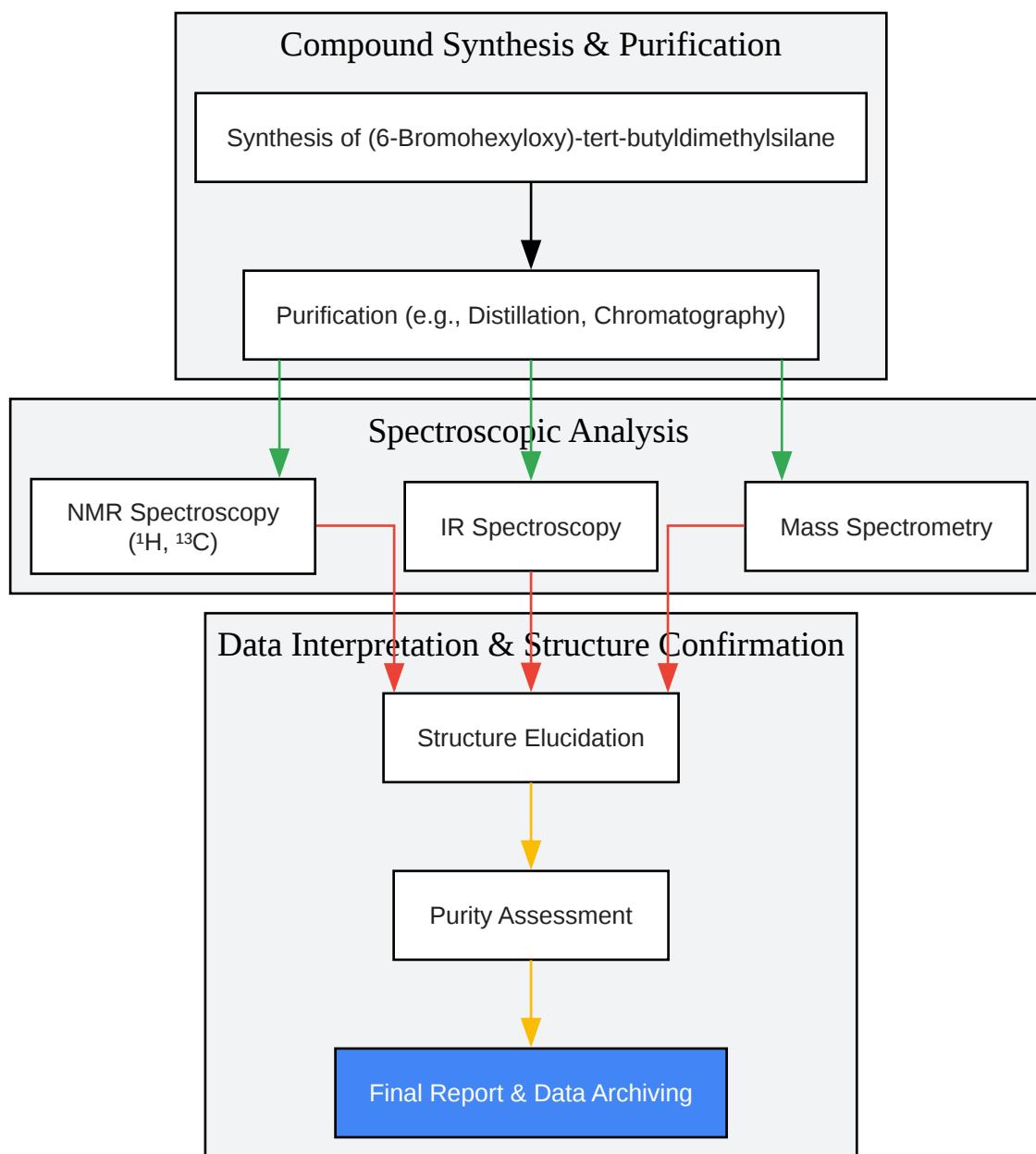
- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Thin Film: Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates or the clean ATR crystal.
  - Record the spectrum of the sample over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization Method:
  - Electron Ionization (EI): This is a common hard ionization technique that will provide detailed fragmentation patterns.
  - Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to show the molecular ion peak.
- Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(6-Bromohexyloxy)-tert-butyldimethylsilane**.

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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